ethyl cyano(4-methyl-1,3-thiazol-2(3H)-ylidene)acetate
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Overview
Description
Ethyl cyano(4-methyl-1,3-thiazol-2(3H)-ylidene)acetate is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(4-methyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 4-methyl-2-thiazolylidene. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(4-methyl-1,3-thiazol-2(3H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl cyano(4-methyl-1,3-thiazol-2(3H)-ylidene)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl cyano(4-methyl-1,3-thiazol-2(3H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-methyl-1,3-thiazol-2-yl)acetate
- Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
Uniqueness
Ethyl cyano(4-methyl-1,3-thiazol-2(3H)-ylidene)acetate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel molecules with potential biological activities.
Properties
Molecular Formula |
C9H10N2O2S |
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Molecular Weight |
210.26 g/mol |
IUPAC Name |
ethyl (2Z)-2-cyano-2-(4-methyl-3H-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)7(4-10)8-11-6(2)5-14-8/h5,11H,3H2,1-2H3/b8-7- |
InChI Key |
ZMSOLNZMTOVOLM-FPLPWBNLSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\1/NC(=CS1)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=C1NC(=CS1)C)C#N |
Origin of Product |
United States |
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